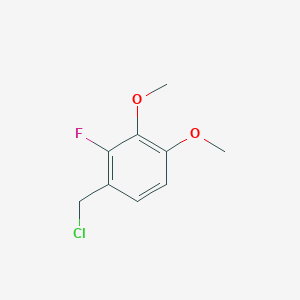

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASIHJHGNLXRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285184 | |

| Record name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-43-4 | |

| Record name | NSC40842 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to predict its characteristics and offer insights into its synthesis and handling. The strategic incorporation of fluoro, chloro, and dimethoxy functional groups suggests its utility as a versatile building block in the design of novel bioactive molecules.

Introduction: The Strategic Role of Halogenation and Methoxy Groups in Drug Discovery

The design of novel therapeutic agents often relies on the nuanced modulation of a molecule's physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine, with its high electronegativity and small size, can significantly alter a molecule's conformation, metabolic stability, and binding affinity.[1][3][4] Chlorine, while also an electron-withdrawing group, can participate in halogen bonding and offers a different steric and electronic profile compared to fluorine.[2][5]

Methoxy groups, on the other hand, are valuable for their ability to increase solubility and act as hydrogen bond acceptors, often improving a compound's pharmacokinetic properties. The combination of these functional groups on a benzene scaffold, as seen in this compound, presents a unique chemical entity with the potential for diverse applications in drug discovery and as an intermediate in organic synthesis.[6][7]

This guide aims to provide a detailed technical overview of this compound, leveraging data from analogous compounds to elucidate its physical properties, propose a synthetic pathway, and discuss its potential applications.

Physicochemical Properties: An Estimation Based on Structural Analogs

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C9H10ClFO2 | Based on the chemical structure. |

| Molecular Weight | 204.63 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to light-yellow liquid or low-melting solid. | Structurally similar compounds like 3,4-dimethoxybenzyl chloride appear as a colorless liquid[8], while 3-fluoro-4-methoxybenzyl chloride is a solid with a melting point of 25 °C.[6][9] |

| Melting Point | Estimated to be in the range of 20-40 °C. | The presence of the fluorine atom and the additional methoxy group compared to simpler analogs may influence the crystal lattice packing, suggesting a low melting point. |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | 2-Fluoro-1,4-dimethoxybenzene has a boiling point of 210 °C.[7] The addition of the chloromethyl group would likely increase the boiling point. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | Aromatic compounds with multiple ether linkages and a halogen are generally hydrophobic. 3,4-Dimethoxybenzyl chloride is soluble in organic solvents but insoluble in water.[8] |

| Density | Estimated to be around 1.2-1.3 g/cm³. | The presence of chlorine and fluorine atoms generally increases the density of organic compounds. For comparison, the density of 1,4-dimethoxybenzene is 1.053 g/cm³ at 55°C.[10] |

Proposed Synthesis and Workflow

A plausible synthetic route to this compound would involve the chloromethylation of the corresponding fluorinated dimethoxybenzene precursor.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via Friedel-Crafts chloromethylation of 1-fluoro-2,3-dimethoxybenzene.

Materials:

-

1-fluoro-2,3-dimethoxybenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Anhydrous Zinc Chloride (catalyst)

-

Dichloromethane (solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 1-fluoro-2,3-dimethoxybenzene and dichloromethane.

-

Addition of Reagents: Paraformaldehyde and a catalytic amount of anhydrous zinc chloride are added to the stirred solution.

-

Chloromethylation: Concentrated hydrochloric acid is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with cold water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups (singlets around 3.8-4.0 ppm), the aromatic protons (doublets and multiplets in the aromatic region, likely showing coupling to the fluorine atom), and a singlet for the chloromethyl protons around 4.5-4.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two methoxy carbons, the aromatic carbons (with C-F coupling), and the chloromethyl carbon.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations of the aromatic ring and alkyl groups, C-O stretching of the methoxymethoxy groups, and C-Cl stretching.[11]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, related compounds such as 1-(chloromethyl)-2,5-difluoro-4-methoxybenzene are classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[12] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a promising intermediate for the synthesis of more complex molecules.

Workflow: From Building Block to Bioactive Candidate

Caption: Potential workflow for utilizing the target compound in drug discovery.

The reactive chloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alcohols, thereby enabling the construction of diverse chemical libraries for high-throughput screening. The fluorinated and dimethoxylated benzene ring provides a stable scaffold with desirable electronic and steric properties that can be fine-tuned to optimize interactions with biological targets.

Conclusion

This compound represents a chemical entity of significant interest for synthetic and medicinal chemists. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be inferred from structurally related analogs. Its unique combination of a reactive chloromethyl group with the modulating effects of fluorine and methoxy substituents positions it as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research to synthesize and characterize this compound is warranted to fully explore its potential.

References

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

PubChem. 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene | C8H7ClF2O | CID 116932409. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

-

ResearchGate. Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4- fluorobenzene – A DFT study. [Link]

-

Wikipedia. 1,4-Dimethoxybenzene. [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. [Link]

-

Jasperse Chem 365. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

-

Химия и токсикология. 1,4-dimethoxybenzene. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1,4-Dimethoxybenzene. [Link]

-

YouTube. Alkylation of 1,4-Dimethoxybenzene. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

HMDB. Showing metabocard for 1,4-Dimethoxybenzene (HMDB0029671). [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Fluoro-4-methoxybenzyl Chloride | 351-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 1,4-dimethoxybenzene [chemister.ru]

- 11. 1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene | 1404195-21-6 | Benchchem [benchchem.com]

- 12. 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene | C8H7ClF2O | CID 116932409 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, fluorinated and methoxy-substituted aromatic compounds serve as pivotal structural motifs. They are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a potentially valuable but sparsely documented synthetic building block. We will detail a proposed synthetic pathway and present an integrated spectroscopic workflow, emphasizing the causality behind experimental choices. This document is designed to equip researchers and scientists with a self-validating system for confirming the identity and purity of this and structurally related compounds, ensuring the integrity of subsequent research and development efforts.

Introduction and Rationale

The strategic incorporation of fluorine into bioactive molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Similarly, methoxy groups are known to influence electronic properties and can act as hydrogen bond acceptors, impacting drug-receptor interactions.[5] The target molecule, this compound, combines these features with a reactive chloromethyl group, a versatile handle for introducing the substituted phenyl moiety into larger, more complex structures.

Given the potential for isomeric impurities during synthesis, a robust and unequivocal method for structure determination is not merely procedural—it is foundational to the integrity of any drug discovery program. This guide moves beyond a simple listing of data to explain the logic of elucidation, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides an unshakeable confirmation of the molecular structure.

Proposed Synthetic Pathway

A logical and efficient synthesis of the target compound begins with a commercially available precursor, such as 3,4-dimethoxybenzaldehyde (veratraldehyde).[6] The proposed route involves a directed ortho-fluorination, reduction, and subsequent chlorination.

Experimental Protocol: Synthesis

-

Step 1: Fluorination of Veratraldehyde. (This step is hypothetical and based on modern fluorination techniques; a more classical route might start from a pre-fluorinated precursor). Directed C-H fluorination can be challenging. A more practical laboratory approach would be to start from the corresponding aniline via a Sandmeyer-type reaction or from a pre-fluorinated building block like 2-fluoro-3,4-dimethoxybenzoic acid. For the purpose of this guide, we will assume the precursor, 2-fluoro-3,4-dimethoxybenzyl alcohol , is available.

-

Step 2: Chlorination of 2-fluoro-3,4-dimethoxybenzyl alcohol.

-

To a solution of 2-fluoro-3,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Causality: Thionyl chloride is selected as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies the workup and purification process significantly compared to other reagents like HCl.[7]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify via column chromatography on silica gel to obtain the target compound, this compound.

-

Caption: Proposed synthesis of the target compound.

Spectroscopic Structure Elucidation

The following sections detail the expected outcomes from a multi-technique spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which is the first critical checkpoint for identity.

-

Expected Molecular Ion: For the molecular formula C₉H₁₀ClFO₂, the expected monoisotopic mass is approximately 204.0353 Da.

-

Trustworthiness Check: A key signature is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes will result in two prominent peaks in the molecular ion region: the M peak (at ~204) and the M+2 peak (at ~206), with a characteristic intensity ratio of approximately 3:1.[8] This pattern is a definitive indicator of a monochlorinated compound.

-

Expected Fragmentation: The most likely fragmentation pathway is the loss of the chlorine radical (·Cl) followed by the formation of a stable, resonance-delocalized benzylic carbocation (m/z ≈ 169).

| Fragment Ion | Expected m/z | Interpretation |

| [M]⁺ | ~204 / 206 | Molecular ion peak with characteristic 3:1 chlorine isotope pattern. |

| [M-Cl]⁺ | ~169 | Loss of chlorine, forming a stable benzyl cation. |

| [M-CH₂Cl]⁺ | ~155 | Loss of the chloromethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol: A thin film of the purified oil or a KBr pellet of the solid sample is analyzed using an FT-IR spectrometer.

-

Causality: By comparing the observed absorption bands with known frequencies, we can confirm the presence of the key structural components. For instance, the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the conversion of the starting alcohol.

| Wavenumber (cm⁻¹) | Bond | Interpretation |

| 3050-3100 | C-H (sp²) | Aromatic C-H stretching. |

| 2950-3000 | C-H (sp³) | Aliphatic C-H stretching from methoxy and chloromethyl groups.[9] |

| 1580-1610 | C=C | Aromatic ring stretching vibrations. |

| 1250-1300 | C-O (Aryl-Alkyl Ether) | Asymmetric stretching, characteristic of aryl ethers.[9] |

| 1020-1080 | C-F | Carbon-Fluorine stretching. |

| 650-800 | C-Cl | Carbon-Chlorine stretching.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and substitution pattern of the molecule. All spectra should be acquired in a deuterated solvent such as CDCl₃.[11]

This spectrum reveals the number of different types of protons and their neighboring environments.

-

Aromatic Region (δ 6.5-7.5 ppm): Two signals are expected, each integrating to 1H. These will be doublets due to coupling to each other. The proton at C6, being ortho to the electron-withdrawing chloromethyl group, is expected to be downfield of the proton at C5.

-

Chloromethyl Protons (δ ~4.7 ppm): A sharp singlet integrating to 2H. This region is characteristic of benzylic halides.

-

Methoxy Protons (δ ~3.9 ppm): Two distinct singlets, each integrating to 3H. Their chemical shifts will differ slightly due to their different electronic environments (one is ortho to fluorine, the other is para).

| Predicted Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 ppm | d | 1H | H-6 | Ortho to -CH₂Cl and adjacent to H-5. |

| ~6.8 ppm | d | 1H | H-5 | Ortho to a methoxy group and adjacent to H-6. |

| ~4.7 ppm | s | 2H | -CH₂Cl | Characteristic benzylic chloride protons. |

| ~3.95 ppm | s | 3H | 4-OCH₃ | Methoxy group protons. |

| ~3.90 ppm | s | 3H | 3-OCH₃ | Methoxy group protons, slightly shielded by proximity to F. |

The ¹³C spectrum shows all unique carbon environments, while a DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

-

Key Feature: The carbon directly bonded to fluorine (C-2) will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. This is a definitive marker for the fluorine attachment point.[12]

-

Quaternary Carbons: C-1, C-2, C-3, and C-4 will be visible in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum.

| Predicted Shift (δ) | DEPT-135 | Assignment | Rationale |

| ~160 ppm (d, ¹JCF ≈ 245 Hz) | absent | C-2 | Directly attached to highly electronegative F. |

| ~150 ppm | absent | C-4 | Attached to -OCH₃, para to -CH₂Cl. |

| ~145 ppm | absent | C-3 | Attached to -OCH₃, ortho to F. |

| ~128 ppm | absent | C-1 | Attached to -CH₂Cl. |

| ~115 ppm | positive | C-6 | Aromatic CH. |

| ~110 ppm | positive | C-5 | Aromatic CH, shielded by two ortho -OCH₃ groups. |

| ~61 ppm | positive | 4-OCH₃ | Methoxy carbon. |

| ~56 ppm | positive | 3-OCH₃ | Methoxy carbon. |

| ~41 ppm | negative | -CH₂Cl | Aliphatic CH₂ attached to Cl. |

Two-dimensional NMR experiments are essential to connect the ¹H and ¹³C assignments, providing a self-validating system that rigorously confirms the proposed structure.

-

COSY (Correlation Spectroscopy): Will show a cross-peak between the two aromatic protons (H-5 and H-6), confirming they are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal directly to the carbon it is attached to (H-5 to C-5, H-6 to C-6, -CH₂Cl protons to the -CH₂Cl carbon, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for establishing the substitution pattern by showing 2- and 3-bond correlations between protons and carbons.

Caption: Key expected HMBC correlations for structure confirmation.

Key HMBC Logic:

-

The protons of the -CH₂Cl group (δ ~4.7 ppm) MUST show correlations to C-1, C-2, and C-6. This definitively places the chloromethyl group at C-1.

-

The protons of one methoxy group MUST show a strong correlation to C-3, while the other methoxy protons correlate to C-4. This assigns the methoxy positions.

-

The aromatic proton H-5 will show correlations to C-1, C-3, and C-4, locking in its position relative to all substituents.

Conclusion

The structural elucidation of novel synthetic intermediates like this compound demands a rigorous, multi-faceted analytical approach. A superficial analysis is insufficient and risks compromising downstream applications. By integrating the findings from Mass Spectrometry (confirming molecular weight and elemental formula), IR Spectroscopy (confirming functional groups), and a full suite of 1D and 2D NMR experiments, a self-validating and unambiguous structural assignment can be achieved. The workflow detailed herein, particularly the emphasis on the definitive correlations provided by the HMBC experiment, provides a robust template for researchers to ensure the absolute structural integrity of their compounds, a cornerstone of scientific excellence and successful drug development.

References

-

PubChem. 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 1,2-dimethoxy-4-chloromethyl-benzene. [Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]

-

Kaur, R., & Moutet, J. Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. ChemRxiv. [Link]

-

ResearchGate. Scope of the C−F insertion reaction with benzyl fluorides 1 and.... [Link]

-

ResearchGate. (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

-

The Good Scents Company. veratraldehyde, 120-14-9. [Link]

-

Supporting Information. Copies of 1H and 13C NMR Spectra of Products. [Link]

-

ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from.... [Link]

-

PubMed. Stereochemical Outcomes of C-F Activation Reactions of Benzyl Fluoride. [Link]

-

National Center for Biotechnology Information. Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-. [Link]

-

Chegg.com. Solved Interpret the IR spectrum of 1,4-dimethoxybenzene,. [Link]

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

-

National Center for Biotechnology Information. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

- Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

PubChem. Veratraldehyde. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

University of Santiago de Compostela. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

European Patent Office. Process for preparing chloro-difluorobenzene - EP 0447259 A1. [Link]

-

Mol-Instincts. Veratraldehyde 120-14-9. [Link]

-

National Center for Biotechnology Information. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. [Link]

-

University of Regensburg. IR Spectrums. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

-

SpectraBase. 3,4-Dichloro-3',4'-dimethoxybiphenyl - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Ataman Kimya. VERATRALDEHYDE. [Link]

-

PubMed. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. [Link]

-

ChemRxiv. Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. [Link]

Sources

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- [webbook.nist.gov]

- 9. chegg.com [chegg.com]

- 10. IR Spectrums [cms.gutow.uwosh.edu]

- 11. Chloroform(67-66-3) IR Spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a substituted aromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under various mass spectrometric conditions. We will delve into the principles of ionization and fragmentation, predict fragmentation pathways, and provide detailed experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Analytical Significance of this compound

This compound is a multi-functionalized aromatic compound. Its structural features—a reactive chloromethyl group, an electron-withdrawing fluorine atom, and two electron-donating methoxy groups—make it a versatile building block in organic synthesis. The precise characterization of this molecule and its reaction products is paramount for ensuring the purity, stability, and safety of downstream products. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is an indispensable tool for the structural elucidation and quantification of such compounds.[1] This guide will provide the foundational knowledge to confidently analyze this molecule and interpret its mass spectral data.

Predicted Mass Spectral Behavior: Ionization and Fragmentation

The mass spectral behavior of this compound is dictated by the interplay of its functional groups. The choice of ionization technique will significantly influence the resulting mass spectrum.

Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation

Electron Ionization (EI) is a high-energy "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation.[1] While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.[2]

Molecular Ion (M⁺•): The molecular formula of this compound is C₉H₁₀ClFO₂. Its nominal molecular weight is 204 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster: the M⁺• peak at m/z 204 (containing ³⁵Cl) and an M+2 peak at m/z 206 (containing ³⁷Cl) in an approximate 3:1 ratio, reflecting the natural abundance of these isotopes.[3][4] Aromatic compounds are known to exhibit strong molecular ion peaks due to the stability of the aromatic ring.[2]

Predicted Fragmentation Pathways under EI: The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses. The primary fragmentation is anticipated to be the cleavage of the C-Cl bond, which is the weakest bond in the benzylic position.

-

Loss of Chlorine Radical (•Cl): The most favorable initial fragmentation is the loss of a chlorine radical to form a stable benzylic carbocation. This will result in a prominent peak at m/z 169. This benzylic carbocation can be further stabilized by the electron-donating methoxy groups.

-

Formation of a Tropylium-like Ion: Substituted benzyl cations can rearrange to form highly stable tropylium-like ions.[5] This further delocalizes the positive charge over a seven-membered ring system.

-

Loss of Methyl Radical (•CH₃): Subsequent fragmentation of the m/z 169 ion can occur through the loss of a methyl radical from one of the methoxy groups, leading to a fragment at m/z 154.

-

Loss of Formaldehyde (CH₂O): Another possible fragmentation from the m/z 169 ion is the loss of a neutral formaldehyde molecule from a methoxy group, resulting in a fragment at m/z 139.

-

Loss of the Chloromethyl Radical (•CH₂Cl): A less favorable, but possible, fragmentation is the loss of the entire chloromethyl radical, leading to a fragment at m/z 155.

The following Graphviz diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Weight Determination

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[6] It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) with minimal fragmentation. This makes ESI ideal for confirming the molecular weight of a compound.

For this compound, positive-ion ESI is expected to yield a prominent protonated molecule at m/z 205 (for the ³⁵Cl isotope) and m/z 207 (for the ³⁷Cl isotope). Depending on the solvent system and the presence of salts, sodium adducts ([M+Na]⁺) at m/z 227/229 or potassium adducts ([M+K]⁺) at m/z 243/245 may also be observed.

Experimental Protocols for Mass Spectrometric Analysis

The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for the analysis of volatile and thermally stable compounds like this compound, utilizing EI for detailed structural information.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Parameters (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum of the peak.

-

Compare the experimental spectrum with the predicted fragmentation pattern.

-

Search the acquired spectrum against commercial mass spectral libraries such as NIST and Wiley for confirmation.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with ESI is suitable for confirming the molecular weight and for analyzing less volatile derivatives or reaction mixtures.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a mixture of methanol and water (e.g., 1:1 v/v) at a concentration of 1 mg/mL.

-

Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

Start with 30% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and equilibrate for 3 minutes.

-

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Parameters (ESI):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be optimized).

-

Desolvation Gas (N₂): 600 L/hr.

-

Desolvation Temperature: 350 °C.

-

Source Temperature: 120 °C.

-

Scan Range: m/z 100-500.

-

-

Data Analysis:

-

Identify the peak for the target compound based on its retention time.

-

Extract the mass spectrum and identify the [M+H]⁺ and other adduct ions to confirm the molecular weight.

-

The following diagram illustrates the general experimental workflow for both GC-MS and LC-MS analysis.

Caption: General workflow for GC-MS and LC-MS analysis.

Summary of Expected Data

The following table summarizes the key ions expected in the mass spectra of this compound under both EI and ESI conditions.

| Ionization Mode | Ion Description | Predicted m/z | Notes |

| EI | Molecular Ion (³⁵Cl) | 204 | Isotopic peak for ³⁷Cl at m/z 206 (approx. 3:1 ratio) |

| [M-Cl]⁺ | 169 | Likely the base peak or a very abundant fragment | |

| [M-Cl-CH₃]⁺ | 154 | Loss of a methyl radical from a methoxy group | |

| [M-Cl-CH₂O]⁺ | 139 | Loss of formaldehyde from a methoxy group | |

| [M-CH₂Cl]⁺ | 155 | Loss of the chloromethyl radical | |

| ESI (+ve) | Protonated Molecule (³⁵Cl) | 205 | Isotopic peak for ³⁷Cl at m/z 207 |

| Sodium Adduct (³⁵Cl) | 227 | Isotopic peak for ³⁷Cl at m/z 229 | |

| Potassium Adduct (³⁵Cl) | 243 | Isotopic peak for ³⁷Cl at m/z 245 |

Conclusion: A Self-Validating Analytical Approach

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By combining the structural insights from EI-MS with the molecular weight confirmation from ESI-MS, researchers can achieve a high degree of confidence in the identification and characterization of this important synthetic intermediate. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a self-validating system for analysis. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the analysis of other substituted aromatic compounds, empowering drug discovery and development professionals with the tools for rigorous analytical characterization.

References

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]

-

NIST. (n.d.). Benzyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (2008). benzyl chloride. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Wiley Registry™ of Mass Spectral Data, 2023 Edition. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Chloride. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wiley. (n.d.). Wiley Registry of Mass Spectral Data 2023. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NIST. (n.d.). 1-Chloro-2,6-dibromo-4-fluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Chloride. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Benzyl chloride [webbook.nist.gov]

- 6. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 7. Welcome to the NIST WebBook [webbook.nist.gov]

- 8. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]

The Duality of Reactivity: A Guide to the Chloromethyl Group in Fluorinated Dimethoxybenzenes

An In-Depth Technical Guide

Abstract: Fluorinated dimethoxybenzene scaffolds are of paramount importance in modern medicinal chemistry, offering a unique confluence of metabolic stability and structural complexity. The chloromethyl group, when appended to this core, serves as a versatile synthetic handle for molecular elaboration. However, its reactivity is exquisitely sensitive to the electronic interplay between the strongly electron-donating methoxy groups and the powerfully withdrawing fluorine atoms. This guide provides an in-depth analysis of the factors governing the reactivity of this benzylic chloride, offering a mechanistic framework for researchers, scientists, and drug development professionals. We will dissect the competing SN1 and SN2 reaction pathways, provide field-tested experimental protocols for key transformations, and present a self-validating workflow to ensure reproducible outcomes in the laboratory.

Chapter 1: The Electronic Landscape: A Tug-of-War of Substituent Effects

The reactivity of the benzylic carbon in a chloromethyl group is fundamentally dictated by the electronic environment of the aromatic ring to which it is attached. In fluorinated dimethoxybenzenes, this environment is the result of a delicate balance between powerful, opposing electronic forces.

-

Methoxy Groups (-OCH₃): These are strong activating groups. Through the +R (resonance) effect, the oxygen's lone pairs donate electron density into the aromatic π-system, particularly at the ortho and para positions. This donation also has a -I (inductive) effect due to oxygen's electronegativity, but the resonance effect is dominant.

-

Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a potent -I effect that withdraws electron density from the ring, deactivating it towards electrophilic attack.[1] It also possesses a +R effect due to its lone pairs, but for halogens, the inductive effect is overwhelmingly dominant.

-

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom.[2]

The net effect on the benzylic carbon is position-dependent. A methoxy group para to the chloromethyl group will strongly stabilize a developing positive charge on the benzylic carbon through resonance, predisposing it to SN1-type reactions. Conversely, a fluorine atom at the same position would inductively destabilize such a carbocation. This electronic tug-of-war is the central theme governing the group's reactivity.

Table 1: Quantitative Comparison of Substituent Electronic Effects

To quantify these influences, the Hammett equation provides a useful framework, relating reaction rates to substituent constants (σ).[3]

| Substituent | Hammett Para Constant (σₚ) | Hammett Meta Constant (σₘ) | Dominant Electronic Effect |

| -OCH₃ | -0.27 | +0.12 | Strong +R, Weak -I |

| -F | +0.06 | +0.34 | Strong -I, Weak +R |

| -Cl | +0.23 | +0.37 | Strong -I, Weak +R |

Data sourced from established physical organic chemistry principles.

As the table shows, the effects are highly dependent on position. A meta-methoxy group, for example, exerts a net withdrawing effect, as its strong +R effect does not extend to the meta position.

Chapter 2: A Mechanistic Crossroads: SN1 vs. SN2 Pathways

The chloromethyl group on a benzene ring is a benzylic halide. Benzylic halides are unique in their ability to undergo nucleophilic substitution via both SN1 and SN2 mechanisms, often in competition. The π-system of the benzene ring can stabilize both the SN2 transition state and the SN1 carbocation intermediate.[4] The substituents on the ring determine which pathway is favored.

-

SN1 Pathway: This is a two-step mechanism involving the formation of a planar benzylic carbocation intermediate. Its rate is determined by the stability of this cation. Electron-donating groups (-OCH₃) strongly stabilize the carbocation through resonance, accelerating the SN1 reaction. Electron-withdrawing groups (-F) destabilize it, hindering this pathway.

-

SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the benzylic carbon as the chloride leaves. The reaction proceeds through a trigonal bipyramidal transition state. This pathway is sensitive to steric hindrance and is the default mechanism when the SN1 pathway is disfavored.

The choice of solvent is also critical. Polar protic solvents (e.g., ethanol, water) can solvate both the leaving group and the carbocation, favoring the SN1 pathway. Polar aprotic solvents (e.g., acetonitrile, DMF) are less able to stabilize carbocations but are excellent for SN2 reactions.[5]

For many substituted benzyl systems, the relationship between substituent electronic properties and reaction rate (a Hammett plot) is not linear.[6] A concave Hammett plot is often observed, which is indicative of a change in the rate-determining step or a shift in mechanism from SN2 for electron-withdrawing groups to SN1 for electron-donating groups.[5][7]

Caption: Competing SN1 and SN2 pathways for benzylic chlorides.

Chapter 3: Key Synthetic Transformations & Protocols

The chloromethyl group is a powerful linchpin for introducing a wide array of functionalities. Its susceptibility to nucleophilic substitution is its primary asset.[8]

Common Transformations

-

Alkylation of Heteroatoms (N, O, S): Amines, phenols, and thiols can be readily alkylated to form benzylamines, benzyl ethers, and benzyl thioethers, respectively. These are fundamental transformations in drug development for modifying solubility and target engagement.

-

Cyanation: Displacement with cyanide ion (e.g., from NaCN or KCN) yields the corresponding benzyl cyanide. This is a particularly valuable transformation as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, extending the carbon chain by one.

-

Friedel-Crafts Alkylation: In the presence of a Lewis acid (e.g., AlCl₃, SnCl₄), the chloromethyl group can act as an electrophile to alkylate another aromatic ring, forming diarylmethane structures which are common motifs in biologically active compounds.[8][9]

Protocol 1: General Procedure for SN2 Displacement with an Amine Nucleophile

This protocol describes a self-validating system for the synthesis of a tertiary amine from a fluorinated dimethoxybenzyl chloride.

Materials:

-

Fluorinated dimethoxybenzyl chloride (1.0 eq)

-

Secondary amine (e.g., morpholine, piperidine) (1.2 - 2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Base (e.g., K₂CO₃ or Et₃N) (1.5 - 2.5 eq)

-

Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

-

TLC plates, ethyl acetate, hexanes, diethyl ether, dichloromethane

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated dimethoxybenzyl chloride (e.g., 1.0 mmol) and the base (e.g., 2.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (5-10 mL). Stir the suspension for 5 minutes.

-

Nucleophile Addition: Add the secondary amine (e.g., 1.5 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The choice of temperature depends on the substrate's reactivity; less reactive substrates may require more forcing conditions.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is 20-30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

-

Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter off the solid base and wash with a small amount of solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate or dichloromethane (20 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: A self-validating workflow for nucleophilic substitution.

Chapter 4: Practical Considerations for Optimizing Reactivity

Achieving high yields and selectivity requires careful consideration of several experimental variables.

-

Choice of Chloromethylating Agent: The introduction of the chloromethyl group is often achieved via electrophilic aromatic substitution using reagents like chloromethyl methyl ether (CMME) or a mixture of paraformaldehyde and HCl with a Lewis acid.[9] Given the electron-rich nature of dimethoxybenzenes, this reaction is typically facile, but the presence of deactivating fluorine atoms may necessitate stronger conditions. However, CMME is highly carcinogenic and should be handled with extreme caution.

-

Managing Side Reactions: Over-alkylation (in the case of primary amines) or elimination reactions can sometimes compete with the desired substitution. Using a slight excess of the nucleophile and controlling the temperature can mitigate these issues. For Friedel-Crafts reactions, controlling the stoichiometry of the Lewis acid is crucial to prevent polymerization or isomerization.

-

Leaving Group Ability: While this guide focuses on chloromethyl groups, the corresponding bromomethyl and iodomethyl analogues are significantly more reactive due to the better leaving group ability of bromide and iodide. If a chloromethyl substrate proves too sluggish, conversion to the iodomethyl derivative (e.g., via the Finkelstein reaction with NaI in acetone) can dramatically increase the rate of subsequent substitution.

Chapter 5: Application in Drug Discovery - A Case Study

Fluorinated scaffolds are prevalent in pharmaceuticals because the carbon-fluorine bond can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[10][11] The strategic introduction of fluorine can lead to improved pharmacokinetic profiles and target selectivity.[11][12]

Consider the hypothetical synthesis of a novel kinase inhibitor. The core of the inhibitor is a 1-fluoro-2,5-dimethoxybenzene ring. A key step in the synthesis involves coupling this core to a heterocyclic amine required for binding to the kinase's active site.

-

Intermediate Synthesis: 1-Fluoro-2,5-dimethoxybenzene is first chloromethylated to produce 2-(chloromethyl)-1-fluoro-4,5-dimethoxybenzene. The methoxy groups strongly activate the ring, directing the chloromethylation to the position between them.

-

Key Coupling Step: The resulting benzyl chloride is then reacted with the heterocyclic amine in an SN2 reaction, as detailed in Protocol 1. The electron-donating methoxy groups ortho and para to the reaction site help stabilize the transition state, facilitating the reaction. The fluorine atom, being meta, has a less pronounced deactivating effect on this specific reaction.

-

Elaboration: The newly installed amine serves as a handle for further synthetic modifications, ultimately leading to the final drug candidate.

This example highlights how the chloromethyl group on a complex, electronically-tuned aromatic ring acts as a crucial and reliable tool for constructing the intricate architectures demanded by modern drug design.

Conclusion

The chloromethyl group on a fluorinated dimethoxybenzene ring is a deceptively complex functional group. Its reactivity is not absolute but is instead a tunable property governed by the intricate electronic interplay of its substituents and the careful choice of reaction conditions. By understanding the mechanistic underpinnings of the competing SN1 and SN2 pathways and by employing robust, self-validating experimental protocols, researchers can harness the synthetic power of these intermediates. This mastery is essential for efficiently constructing the novel molecular entities that drive progress in drug discovery and materials science.

References

-

Olah, G. A., Beal, D. A., & Olah, J. A. (1976). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a remarkably Selective Common Electrophile. Journal of the American Chemical Society, 98(21), 6705–6708. [Link]

-

Hayami, J., Tanaka, N., & Hihara, N. (1972). SN2 Reactions in Dipolar Aprotic Solvents. II. Direct Displacement Reactions of Substituted Benzyl Chlorides with Halide Anion in Acetonitrile. Bulletin of the Institute for Chemical Research, Kyoto University, 50(4), 354-362. [Link]

-

Ji, M., Atherton, J. H., & Paige, D. R. (2004). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. In Comprehensive Organic Functional Group Transformations II (Vol. 1, pp. 1-61). Elsevier. [Link]

-

Kaur, H., & Kishore, D. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1-27. [Link]

-

Khan, I., Ibrar, A., & Zaib, S. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Saporovskaya, M. B., Boiko, V. E., Don, V. L., & Igumnov, S. M. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine Notes, 127(7-8). [Link]

-

University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved January 24, 2026, from [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved January 24, 2026, from [Link]

-

Reddit. (2019). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. Retrieved January 24, 2026, from [Link]

-

ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. Retrieved January 24, 2026, from [Link]

-

Sæthre, L. J., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(36), 9579–9590. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. web.viu.ca [web.viu.ca]

- 8. 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | 276861-59-7 | Benchchem [benchchem.com]

- 9. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene for Advanced Research Applications

Introduction and Structural Analysis

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is a multifunctional aromatic compound with significant potential as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactive chloromethyl group, which allows for a variety of subsequent chemical transformations. However, the very features that make this compound synthetically valuable also impart significant safety and handling challenges.

This guide provides a comprehensive overview of the inferred hazards and outlines best practices for the safe handling, storage, and disposal of this compound. The recommendations herein are grounded in an analysis of its constituent functional groups:

-

The Benzyl Chloride Moiety: This is the primary source of reactivity and toxicological concern. Benzyl chlorides are known to be potent lachrymators, corrosive to tissues, and are often classified as toxic and potentially carcinogenic.[1][2] The benzylic carbon is highly susceptible to nucleophilic attack, making the compound a powerful alkylating agent.[3][4][5][6][7]

-

The Fluorinated Aromatic Ring: The presence of a fluorine atom can significantly alter the electronic properties of the benzene ring, influencing its reactivity and metabolic pathways. While the carbon-fluorine bond is exceptionally strong, some fluorinated organic compounds can be metabolized into toxic byproducts.[8][9][10][11]

-

The Dimethoxybenzene Core: The two methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring. Metabolically, these groups can undergo O-demethylation, potentially leading to the formation of reactive intermediates.[12][13][14]

Physicochemical Properties

Precise, experimentally determined data for this compound is limited. The following table includes predicted values and information derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClFO₂ | CookeChem[15] |

| Molecular Weight | 204.63 g/mol | CookeChem[15] |

| Appearance | Likely a solid or low-melting solid | Inferred from analogues |

| Melting Point | 44.5-47.5 °C (Predicted) | CookeChem[15] |

| Boiling Point | 254.0 ± 35.0 °C (Predicted) | CookeChem[15] |

| Density | 1.208 ± 0.06 g/cm³ (Predicted) | CookeChem[15] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, benzene), with low solubility in water. | Inferred from 1,4-dimethoxybenzene[13] |

Hazard Identification and Risk Assessment

Based on the analysis of its structural analogues, this compound should be considered a hazardous substance. The following table summarizes its likely GHS classification.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | GHS06 (Skull and Crossbones) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | GHS08 (Health Hazard) |

| Carcinogenicity | Category 1B | H350: May cause cancer | GHS08 (Health Hazard) |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Causality of Hazards:

-

Corrosivity and Irritation: The benzyl chloride moiety is a potent alkylating agent that can react with biological nucleophiles in the skin, eyes, and respiratory tract, leading to irritation, burns, and potentially irreversible damage. It is also a lachrymator, meaning it will cause severe tearing and irritation upon exposure to vapors.[1]

-

Toxicity and Carcinogenicity: Benzyl chloride itself is classified as "probably carcinogenic to humans" (Group 2A) by IARC.[1][2] This is due to its ability to alkylate DNA, which can lead to mutations. It is imperative to assume that this compound shares this property. Inhalation is a primary concern, as benzyl chlorides are toxic when inhaled.[16][17]

-

Metabolic Toxicity: The metabolism of fluorinated aromatic compounds can sometimes lead to the formation of highly toxic substances like fluoroacetic acid, which disrupts the Krebs cycle.[8][9] While this specific metabolic pathway is not confirmed for this molecule, the potential exists. The dimethoxybenzene portion of the molecule can be metabolized in the liver, which could also lead to the formation of reactive intermediates.[14][18]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted under strict safety protocols to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[19]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves. Given the halogenated nature of the compound, nitrile gloves may offer limited protection. It is advisable to wear double gloves or use gloves made of a more resistant material like Viton®. Consult the glove manufacturer's compatibility chart.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Safe Handling Workflow

The following diagram outlines the mandatory workflow for handling this compound.

Caption: A workflow diagram illustrating the essential steps for safely handling this compound.

Reactivity and Incompatibility

The chloromethyl group makes this compound a reactive electrophile, readily participating in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms are possible).[3][4][6] The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, facilitating Sₙ1 pathways.[3]

Caption: A diagram showing the general reaction of this compound with a nucleophile.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals, as these can catalyze decomposition.[19]

-

Hazardous Decomposition Products: Combustion will produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and potentially hydrogen fluoride.[19]

-

Moisture Sensitivity: Like many benzyl chlorides, it may be sensitive to moisture, slowly hydrolyzing to the corresponding benzyl alcohol and hydrochloric acid.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. The storage area should be designated for toxic and carcinogenic compounds.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal.

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a water jet. Firefighters must wear self-contained breathing apparatus and full protective gear.[19]

References

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride.

- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

- PrepChem. (n.d.). Synthesis of 1,2-dimethoxy-4-chloromethyl-benzene. Retrieved from [Link]

- C-H, L. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 755-756.

- Al-Majid, A. M., et al. (2025).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7503, Benzyl Chloride. Retrieved from [Link]

- Jackson, D. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 12(1), 1-10.

- ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Retrieved from [Link]

- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Retrieved from [Link]

- MilliporeSigma. (n.d.). Safety Data Sheet: Benzyl-Chloride.

- ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Retrieved from [Link]

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- Seoul National University. (2010). Aquatic toxicology of perfluorinated chemicals. Retrieved from [https://snu-primo.hosted.exlibrisgroup.com/primo-explore/fulldisplay?docid=TN_cdi_gale_infotracacademiconefile_A225301889&context=PC&vid=82SNU_INST&lang=en_US&search_scope=default_scope&adaptor=primo_central_multiple_fe&tab=default_tab&query=any,contains,Aquatic toxicology of perfluorinated chemicals&offset=0](https://snu-primo.hosted.exlibrisgroup.com/primo-explore/fulldisplay?

- Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]

- Google Patents. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene.

- PubMed. (2007). Benzene's metabolites alter c-MYB activity via reactive oxygen species in HD3 cells. Retrieved from [Link]

- ProQuest. (n.d.). Toxicology of perfluorinated compounds. Retrieved from [Link]

- Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

- YouTube. (2022). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.... Retrieved from [Link]

- ResearchGate. (n.d.). Metabolic activation of heteroatom-substituted benzene derivatives to reactive “quinoid” intermediates.... Retrieved from [Link]

- Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Retrieved from [Link]

- PubMed. (1990). Toxicology of fluorine-containing monomers. Retrieved from [Link]

- ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. Retrieved from [Link]

Sources

- 1. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westliberty.edu [westliberty.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicology of perfluorinated compounds - ProQuest [proquest.com]

- 11. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound , 0.97 , 1716-43-4 - CookeChem [cookechem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. echemi.com [echemi.com]

- 18. Benzene's metabolites alter c-MYB activity via reactive oxygen species in HD3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nj.gov [nj.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Fluorinated Building Block for Heterocyclic Chemistry

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a variety of heterocyclic structures. Its unique substitution pattern, featuring a reactive chloromethyl group, a deactivating yet directing fluorine atom, and two activating methoxy groups, offers a versatile platform for constructing complex molecular architectures. This combination of functionalities allows for a range of chemical transformations, making it a key intermediate in the development of novel compounds with potential applications in medicinal chemistry and materials science.

The presence of the fluorine atom is of particular significance. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic routes utilizing fluorinated building blocks like this compound is of considerable interest to the drug discovery community.

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds derived from this versatile starting material. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations.

Core Synthetic Strategies

The primary synthetic utility of this compound lies in the reactivity of its benzylic chloride. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This initial substitution step is often the gateway to subsequent intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems.

Key strategies for the synthesis of heterocyclic compounds from this compound include:

-

Synthesis of Isoquinoline Derivatives: Through multi-step sequences often involving the introduction of a two-carbon nitrogen-containing side chain, followed by acid-catalyzed cyclization.

-

Synthesis of Benzofuran Derivatives: By reaction with salicylaldehyde derivatives or other oxygen-containing nucleophiles, followed by intramolecular cyclization.

-

Synthesis of Benzothiazine Derivatives: Through reaction with o-aminothiophenol and subsequent cyclization to form the 1,4-benzothiazine core.

The following sections will provide detailed protocols and mechanistic insights for each of these synthetic pathways.

I. Synthesis of 6-Fluoro-7,8-dimethoxyisoquinoline Derivatives

The isoquinoline scaffold is a prominent feature in a vast number of natural products and synthetic compounds with diverse pharmacological activities. The synthesis of specifically substituted isoquinolines, such as those bearing fluorine and methoxy groups, is a key objective in medicinal chemistry.

Conceptual Workflow: Multi-step Synthesis of a Dihydroisoquinoline Precursor